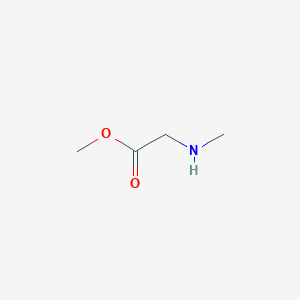

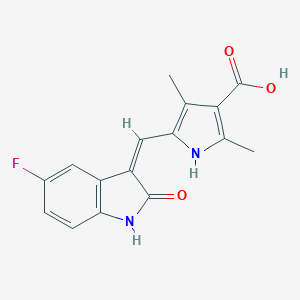

(S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate often involves chemoselective transformation of amino protecting groups, utilizing silyl carbamate chemistry. A study by Sakaitani and Ohfune (1990) describes the transformation of N-tert-butoxycarbonyl (Boc) groups into silyl carbamates, which then react with electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

Molecular structure analysis of related compounds often involves spectroscopic methods and X-ray crystallography. For example, the molecular structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound with structural similarities, was confirmed by X-ray diffraction studies, showcasing the importance of crystallography in determining the arrangement of atoms in a molecule (Naveen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 2-carbamoylazetidine-1-carboxylate derivatives typically focus on transformations that utilize the functional groups present on the azetidine ring. For instance, N-tert-butanesulfinyl imines are valuable intermediates for the asymmetric synthesis of amines, highlighting the reactivity of such compounds (Ellman et al., 2002).

Scientific Research Applications

Synthetic Chemistry Applications

Tert-butyl compounds, such as (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate, play a crucial role in synthetic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. The synthetic versatility of these compounds is highlighted in the literature, where tert-butyl groups are frequently used as protective groups due to their steric bulk and ease of removal under mild conditions. For instance, the use of tert-butyl-based sulfinamides in the asymmetric synthesis of amines and N-heterocycles demonstrates the importance of tert-butyl groups in achieving stereochemical control in complex molecule synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020). Furthermore, the environmental stability and low toxicity of tert-butyl derivatives make them suitable for various industrial applications, including as intermediates in the synthesis of more complex chemical entities.

Environmental Science and Biodegradation

The environmental fate of tert-butyl compounds, including potential applications in bioremediation, has been the subject of extensive research. Studies on the biodegradation and fate of tert-butyl ethers such as methyl tert-butyl ether (MTBE) in soil and groundwater offer insights into the environmental persistence of these compounds and their breakdown products. Biodegradation pathways involve the initial hydroxylation of the tert-butyl group, leading to the formation of intermediates that can be further degraded by microorganisms (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020). Understanding these pathways is critical for assessing the environmental impact of tert-butyl compounds and for developing strategies to mitigate their presence in contaminated sites.

Safety And Hazards

The safety information available indicates that “Benzyl 2-carbamoylazetidine-1-carboxylate” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

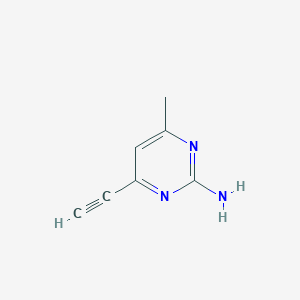

IUPAC Name |

tert-butyl (2S)-2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIKFCAPOYPHU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.